5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at position 5 with a methyl group, at N1 with a phenyl ring, and an amide side chain linked to a pyridin-2-ylmethyl group. Its synthesis typically involves coupling 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with pyridin-2-ylmethylamine via activation with thionyl chloride (SOCl₂), a method analogous to those described for related N-substituted triazole derivatives .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-15(16(22)18-11-13-7-5-6-10-17-13)19-20-21(12)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQWNGLOCJPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The triazole ring and the phenyl ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among analogues lie in the substituents at positions 1 (aryl group), 5 (alkyl/aryl group), and the amide side chain. These variations influence physicochemical properties (e.g., solubility, logP) and biological interactions.
Table 1: Structural Comparison of Selected 1,2,3-Triazole-4-carboxamides
Structure-Activity Relationship (SAR) Insights
- R1 Substituents : Halogenated aryl groups (e.g., 4-Cl, 2-F) enhance anticancer activity but may increase toxicity.
- R5 Substituents: Amino groups improve solubility and hydrogen-bonding capacity, whereas methyl groups favor lipophilicity.
- Amide Side Chains: Bulky substituents (e.g., quinolin-2-yl) improve target specificity but reduce metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
